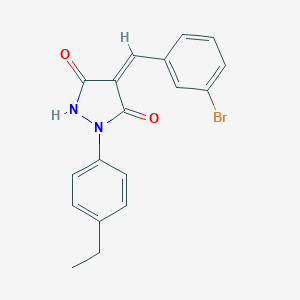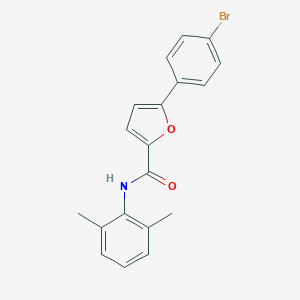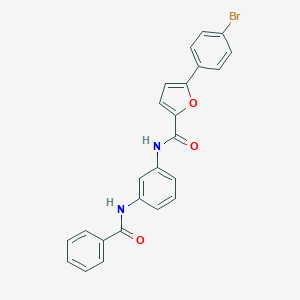![molecular formula C17H17NO2S2 B327269 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is a derivative of benzothiazole, characterized by the presence of an ethoxy-phenoxy group and an ethylsulfanyl linkage. Its molecular formula is C17H17NO3S, and it has a molecular weight of 315.4 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves a series of chemical reactions. The process typically begins with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 4-ethoxyphenol and sodium hydride to produce 2-(4-ethoxyphenoxy)benzoic acid. The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The ethoxy-phenoxy and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it an interesting subject for further research in synthetic chemistry and material science.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that the compound may have anticancer properties by inhibiting the growth of cancer cells.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, its ability to inhibit acetylcholinesterase suggests a potential mechanism for treating neurodegenerative diseases like Alzheimer’s.
Comparación Con Compuestos Similares
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-[2-(4-Hydroxy-phenoxy)-ethylsulfanyl]-benzothiazole: Contains a hydroxy group, which may alter its reactivity and biological activity.
2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-benzothiazole: The presence of a chloro group can significantly impact its chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17NO2S2 |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NO2S2/c1-2-19-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)22-17/h3-10H,2,11-12H2,1H3 |
Clave InChI |
KTSFHQHWIHOTLC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
SMILES canónico |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B327187.png)
![N-[4-(4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B327188.png)
![4-{4-[Isopentyl(methyl)amino]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B327192.png)
![N'~1~,N'~2~-bis{4-[isopentyl(methyl)amino]benzylidene}ethanedihydrazide](/img/structure/B327193.png)
![isopropyl 4-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B327194.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)

![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B327199.png)
![2,4-Dianilino-6-{2-[4-(dimethylamino)phenyl]vinyl}-5-nitropyrimidine](/img/structure/B327200.png)

![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B327203.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327205.png)


